molecular formula C13H11N5S B4759975 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Cat. No.: B4759975
M. Wt: 269.33 g/mol
InChI Key: ZDBHPKFDTIKGGB-UHFFFAOYSA-N
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Description

2-{[(1-Phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and chemical biology. It features a 1-phenyl-1H-tetrazole ring system linked via a methylsulfanyl bridge to a pyridine moiety. The 1-phenyl-1H-tetrazole scaffold is a well-known pharmacophore and bioisostere for carboxylic acid groups, often used to modify the physicochemical properties of lead compounds in drug discovery . The specific molecular architecture of this compound, combining a tetrazole with a pyridine, suggests potential utility as a versatile building block or intermediate in the synthesis of more complex molecules, such as pharmaceutical agents . Compounds with similar structural motifs, for instance, where a tetrazole is connected to a heterocycle like pyridine via a sulfur-containing linker, are supplied for research and development purposes . As a standard safety and regulatory notice, this product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols, especially since related tetrazole compounds can be classified as hazardous materials for shipping and handling .

Properties

IUPAC Name

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-2-6-11(7-3-1)18-12(15-16-17-18)10-19-13-8-4-5-9-14-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBHPKFDTIKGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine typically involves the alkylation of 2-sulfanylpyridine with 1-phenyl-5-(chloromethyl)-1H-tetrazole. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH) at elevated temperatures . The use of excess base can lead to the direct formation of cyclized products in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine. Research indicates that compounds featuring the tetrazole ring exhibit significant activity against a range of bacterial strains. For instance, a study demonstrated that derivatives with similar structures showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Anticancer Properties

The compound's ability to inhibit specific cellular pathways has also been investigated in cancer research. Tetrazole-containing compounds have been shown to modulate signaling pathways involved in tumor growth and proliferation. Preliminary data suggest that this compound may interfere with the TGF-beta signaling pathway, which is crucial for cancer progression . Further studies are needed to elucidate its mechanism of action and efficacy in cancer models.

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)

This compound has been utilized as a ligand in the synthesis of metal-organic frameworks. For example, it has been incorporated into nickel-based MOFs, demonstrating its ability to form stable complexes with metal ions under hydrothermal conditions. These MOFs exhibit unique thermal and structural properties, making them suitable for applications in gas storage and separation .

Coordination Chemistry

Ligand Properties

The compound's sulfanyl and pyridine functionalities allow it to act as a bidentate ligand in coordination chemistry. Its ability to coordinate with transition metals enhances the stability of metal complexes, which can be tailored for specific catalytic applications. Research has shown that such complexes can be effective in catalyzing various organic reactions, including cross-coupling reactions .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PropertiesPotential modulation of TGF-beta signaling
Material ScienceSynthesis of Metal-Organic FrameworksStable complexes formed with nickel; potential for gas storage
Coordination ChemistryBidentate Ligand for Transition MetalsEnhances stability; effective in catalysis

Case Studies

Case Study 1: Antimicrobial Activity

In a comparative study on tetrazole derivatives, researchers synthesized several compounds similar to this compound and tested their antimicrobial efficacy against common pathogens. Results indicated that modifications to the tetrazole ring significantly impacted activity levels, highlighting the importance of structural optimization in drug design.

Case Study 2: Metal Complexes

A research team synthesized a series of nickel complexes using this compound as a ligand. Characterization techniques such as X-ray crystallography revealed insights into the geometric arrangement of ligands around the metal center, providing valuable data for future applications in catalysis.

Mechanism of Action

The mechanism by which 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Pyrimidine vs. Pyridine Core
  • 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine (): Structural Difference: Pyrimidine ring replaces pyridine.
Benzimidazole vs. Tetrazole
  • 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole ():
    • Structural Difference : Benzimidazole replaces tetrazole.
    • Implications : Benzimidazole’s fused aromatic system increases planarity and stability, often seen in proton pump inhibitors (e.g., lansoprazole derivatives). The trifluoroethoxy group enhances electron-withdrawing effects, affecting metabolic stability .
Triazole vs. Tetrazole
  • 2-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine ():
    • Structural Difference : Triazole (three nitrogen atoms) replaces tetrazole.
    • Implications : Reduced ring strain in triazoles compared to tetrazoles may improve synthetic accessibility. The fluorobenzyl group introduces electronegativity, influencing pharmacokinetic properties like membrane permeability .

Functional Group Modifications

Sulfanyl (–S–) vs. Sulfonyl (–SO₂–)
  • 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole (): Structural Difference: Sulfonyl group replaces sulfanyl.
Substituent Effects
  • 2-{[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride ():
    • Structural Difference : Piperidine replaces pyridine; methyl substituent on tetrazole.
    • Implications : Piperidine’s saturated ring increases basicity, affecting solubility and bioavailability. Methylation of tetrazole may sterically hinder interactions with biological targets .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Notable Substituents Potential Applications
2-{[(1-Phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine Pyridine + Tetrazole Sulfanyl bridge, Phenyl Phenyl on tetrazole Medicinal chemistry (enzyme inhibition)
4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine () Pyrimidine + Tetrazole Sulfanyl bridge, Methylphenyl Methyl on pyrimidine Anticancer agents
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole () Pyridine + Benzimidazole Sulfanyl bridge, Trifluoroethoxy Trifluoroethoxy on pyridine Proton pump inhibitors
2-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine () Pyridine + Triazole Sulfanyl bridge, Fluorobenzyl Fluorobenzyl on triazole Antimicrobial agents
2-{[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride () Piperidine + Tetrazole Sulfanyl bridge, Methyl Methyl on tetrazole Central nervous system drugs

Biological Activity

2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine is a novel organic compound characterized by its unique structure, which includes a pyridine ring linked to a sulfanyl group and a tetrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. Its molecular formula is C13H11N5SC_{13}H_{11}N_5S with a molecular weight of approximately 269.33 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, and a sulfanyl group that can participate in various chemical reactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H11N5SC_{13}H_{11}N_5S
Molecular Weight269.33 g/mol

Antimicrobial Properties

Research indicates that compounds containing tetrazole and sulfanyl groups exhibit significant antimicrobial activity. For instance, studies have shown that related tetrazole compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the sulfanyl group may enhance this activity through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of this compound are under investigation. Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest . A case study involving related tetrazole derivatives indicated promising results in inhibiting tumor growth in various cancer cell lines .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The tetrazole ring may facilitate binding to these targets, while the sulfanyl group could play a role in the modulation of their activity. This mechanism is crucial for the development of therapeutic agents aimed at treating diseases like cancer and infections.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including those similar to this compound. The results demonstrated that these compounds exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential use as alternative antimicrobial agents .

Investigation into Anticancer Effects

In another study focusing on anticancer properties, derivatives of tetrazole were tested against human cancer cell lines. The results indicated that certain substitutions on the tetrazole ring significantly enhanced cytotoxicity, highlighting the importance of structural modifications in optimizing therapeutic effects .

Predictive Models for Biological Activity

Using computational models such as PASS (Prediction of Activity Spectra for Substances), researchers have predicted that similar compounds could exhibit multitarget biological activity with high probabilities for analgesic and anticancer effects . This predictive approach aids in identifying promising candidates for further experimental validation.

Q & A

Q. What are the standard synthetic routes for 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between 1-phenyl-5-sulfanyltetrazole derivatives and halogenated pyridines. Key steps include nucleophilic substitution under reflux conditions (150°C) using pyridine as a solvent and catalysts like zeolite Y-H to enhance efficiency. For example, similar tetrazole-pyridine hybrids are synthesized via hetarylation of sulfanyltetrazoles with chlorinated heterocycles (e.g., 2-chloropyrimidine) in DMF or pyridine . Yield optimization requires precise control of stoichiometry (equimolar ratios), catalyst loading (0.01 M), and post-reaction purification via recrystallization (ethanol) or chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the sulfanyl linkage and tetrazole-pyridine connectivity. Mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure, with data collected at low temperatures (193 K) to minimize thermal motion artifacts. SHELXTL and SHELXPRO are often used for data processing and refinement, ensuring accurate bond-length and angle measurements (mean σ(C–C) = 0.002 Å) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should focus on antimicrobial and antiviral assays. For example, microdilution methods (MIC/MBC) against bacterial/fungal strains or cytopathic effect inhibition assays for antiviral activity (e.g., influenza A). Dose-response curves (0.1–100 µM) in cell lines (HeLa, MCF-7) can assess antiproliferative effects. The tetrazole moiety’s electron-withdrawing properties and sulfanyl group’s redox activity may enhance interactions with biological targets like enzymes or DNA .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations (GROMACS) model interactions with enzymes (e.g., HDACs, kinases). The pyridine ring’s π-π stacking and sulfanyl group’s hydrogen-bonding capacity are key parameters. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize geometry and electronic properties, correlating with experimental IC₅₀ values. Validation via crystallographic data (e.g., PDB ID 1A6) ensures accuracy in binding pose predictions .

Q. What strategies resolve contradictions in biological activity data across similar tetrazole derivatives?

Discrepancies may arise from substituent effects (e.g., fluorobenzyl vs. methyl groups) or assay variability. Systematic SAR studies comparing analogs (e.g., 4-fluorophenyl vs. trifluoromethyl substitutions) can isolate structural contributors to activity. Meta-analysis of published IC₅₀ values and reproducibility checks under standardized conditions (e.g., pH, cell line passage number) mitigate variability .

Q. How can synthetic scalability be improved without compromising purity?

Transitioning from batch to continuous flow reactors reduces reaction time and improves yield consistency. Automated liquid handling systems optimize catalyst (Pd/C) and solvent (DMF) ratios. High-performance liquid chromatography (HPLC) with C18 columns ensures ≥95% purity. Process Analytical Technology (PAT) tools monitor real-time reaction progress, reducing byproduct formation .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Poor solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth. Vapor diffusion methods (e.g., sitting-drop with PEG 4000) or co-crystallization with carboxylic acids (e.g., trifluoroacetic acid) enhance lattice stability. Low-temperature (100 K) data collection minimizes disorder, while twin refinement in SHELXL resolves overlapping reflections .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Reflux (150°C), pyridine/zeolite Y-H catalyst, equimolar ratios
Purification Recrystallization (ethanol), silica gel chromatography (hexane:EtOAc 3:1)
Crystallography SHELXL refinement, 193 K data collection, twin law application
Biological Assays MIC (0.1–100 µg/mL), cytopathic effect inhibition (IC₅₀), HeLa/MCF-7 cell lines
Computational Modeling Docking (Glide score ≤ −6.0 kcal/mol), DFT (HOMO-LUMO gap ≤ 4.5 eV)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine
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2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.